molecular formula C11H13NO2 B14814413 4-(Aminomethyl)-2-cyclopropoxybenzaldehyde

4-(Aminomethyl)-2-cyclopropoxybenzaldehyde

Cat. No.: B14814413
M. Wt: 191.23 g/mol
InChI Key: VOPYANMZVSSEHZ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-cyclopropoxybenzaldehyde is an organic compound characterized by the presence of an aminomethyl group attached to a benzaldehyde ring, which is further substituted with a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-cyclopropoxybenzaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a series of reduction and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations efficiently. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-cyclopropoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of 4-(Aminomethyl)-2-cyclopropoxybenzoic acid.

    Reduction: Formation of 4-(Aminomethyl)-2-cyclopropoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)-2-cyclopropoxybenzaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-cyclopropoxybenzaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The cyclopropoxy group may contribute to the compound’s stability and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzoic acid
  • 4-(Aminomethyl)indole
  • 4-(Aminomethyl)pyridine

Uniqueness

4-(Aminomethyl)-2-cyclopropoxybenzaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-(aminomethyl)-2-cyclopropyloxybenzaldehyde

InChI

InChI=1S/C11H13NO2/c12-6-8-1-2-9(7-13)11(5-8)14-10-3-4-10/h1-2,5,7,10H,3-4,6,12H2

InChI Key

VOPYANMZVSSEHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)CN)C=O

Origin of Product

United States

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